molecular formula C17H17NO3 B6407956 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% CAS No. 1261898-50-3

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%

Cat. No. B6407956
CAS RN: 1261898-50-3
M. Wt: 283.32 g/mol
InChI Key: IMWVZXUSNWOVQL-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid (abbreviated as 2-EAMCPB) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C13H15NO3. Synthesis of 2-EAMCPB is mainly achieved through the reaction of ethyl-3-aminocarboxylate with 5-methylbenzoic acid in the presence of a catalyst. This compound has a wide range of applications in scientific research, including its uses in biochemical and physiological studies.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% is widely used in the scientific research field due to its wide range of applications. It has been used as an inhibitor of enzymes such as tyrosinase and as an inhibitor of glycosidases. It has also been used as an inhibitor of cell growth and as an inhibitor of DNA synthesis. It has been used in biochemical and physiological studies to study the effects of drugs on the body and to understand the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes and cell growth. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the enzymes involved in the synthesis of DNA. In addition, it has been shown to inhibit the growth of cells in culture.
Biochemical and Physiological Effects
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the enzymes involved in the synthesis of DNA. In addition, it has been shown to inhibit the growth of cells in culture. Furthermore, it has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% in lab experiments is that it is easy to synthesize and is relatively inexpensive. Furthermore, it has a wide range of applications in scientific research. However, there are some limitations to using 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% in lab experiments. For example, it is not very stable and is easily degraded by light and heat. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future applications of 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% in scientific research are numerous. For example, it could be used as an inhibitor of enzymes involved in the synthesis of drugs, or as an inhibitor of cell growth. It could also be used to study the effects of drugs on the body and to understand the mechanism of action of drugs. Furthermore, it could be used in the development of new drugs or in the development of new treatments for diseases. Finally, it could be used to study the biochemical and physiological effects of drugs on the body.

Synthesis Methods

The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95% is mainly achieved through the reaction of ethyl-3-aminocarboxylate with 5-methylbenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent at a temperature of around 100°C. The reaction is usually complete in about one hour. The product is then purified by recrystallization and the purity is determined by thin layer chromatography (TLC).

properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-18-16(19)13-6-4-5-12(10-13)14-8-7-11(2)9-15(14)17(20)21/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWVZXUSNWOVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691363
Record name 3'-(Ethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-methylbenzoic acid

CAS RN

1261898-50-3
Record name 3'-(Ethylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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